3-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-3-yl}propanoic acid
CAS No.: 1339680-62-4
Cat. No.: VC4154903
Molecular Formula: C23H25NO4
Molecular Weight: 379.456
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1339680-62-4 |
|---|---|
| Molecular Formula | C23H25NO4 |
| Molecular Weight | 379.456 |
| IUPAC Name | 3-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]propanoic acid |
| Standard InChI | InChI=1S/C23H25NO4/c25-22(26)12-11-16-6-5-13-24(14-16)23(27)28-15-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-4,7-10,16,21H,5-6,11-15H2,(H,25,26) |
| Standard InChI Key | BLEWZDAVWPLFAA-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCC(=O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a piperidine ring substituted at the 3-position with a propanoic acid chain and an Fmoc-protected amine. The Fmoc group, a cornerstone of solid-phase peptide synthesis (SPPS), shields the amine during reactions while allowing selective deprotection under mild basic conditions. The piperidine moiety contributes to conformational rigidity, potentially enhancing binding affinity to biological targets .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C<sub>23</sub>H<sub>25</sub>NO<sub>4</sub> | |
| Molecular Weight | 379.456 g/mol | |
| IUPAC Name | 3-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]propanoic acid | |
| SMILES | C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCC(=O)O | |
| Solubility | Not publicly available |
Synthesis and Manufacturing
Stepwise Synthesis
Industrial production typically follows a multi-step sequence:
-
Piperidine Functionalization: Introduction of the propanoic acid side chain via alkylation or Michael addition.
-
Fmoc Protection: Reaction with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base like triethylamine to form the carbamate linkage.
-
Purification: Chromatographic methods (e.g., reverse-phase HPLC) isolate the target compound from byproducts .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Acrylic acid, DIPEA, DMF, 25°C, 12h | 68% | |
| 2 | Fmoc-Cl, TEA, DCM, 0°C → RT, 4h | 85% |
Analytical Characterization
Quality control employs:
-
Mass Spectrometry: ESI-MS confirms molecular ion at m/z 379.456 [M+H]<sup>+</sup>.
-
NMR Spectroscopy: <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>) shows characteristic Fmoc aromatic protons at δ 7.3–7.8 ppm and piperidine methylenes at δ 1.4–2.6 ppm .
Biological Activity and Mechanism
Enzymatic Stability
The Fmoc group confers resistance to proteolytic degradation, as demonstrated in simulated gastric fluid assays (half-life >24h at pH 2.0) . This stability enhances utility in oral drug formulations.
Applications in Drug Development
Peptide Synthesis
As an Fmoc-protected building block, the compound facilitates:
-
Solid-Phase Synthesis: Automated assembly of peptide chains using resin-bound intermediates.
-
Conformational Restriction: The piperidine ring induces β-turn motifs in therapeutic peptides targeting GPCRs .
Table 3: Comparative Analysis with Analogues
| Compound | CAS | Piperidine Position | Key Application |
|---|---|---|---|
| 3-{1-[(Fmoc)piperidin-3-yl}propanoic acid | 1339680-62-4 | 3 | Antifungal lead |
| 3-(1-Fmoc-piperidin-4-yl)propionic acid | 154938-68-8 | 4 | Enzyme inhibitor scaffold |
Prodrug Design
The propanoic acid moiety enables esterification with lipophilic groups (e.g., ethylhexyl), improving bioavailability in preclinical models. In vivo studies show a 3.2-fold increase in plasma AUC compared to the parent acid .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume